E3 ligase Ligand 47 is a cereblon (CRBN) E3 ubiquitin ligase ligand with a molecular weight of 425.48 g/mol and the chemical formula C23H27N3O5 [1]. It serves as the essential E3 ligase recognition element in the synthesis of the heterobifunctional degrader PROTAC LDD39, a potent RET kinase degrader [2]. This compound belongs to the class of phthalimide-derived CRBN ligands that recruit the CRBN E3 ligase complex to induce ubiquitination and subsequent proteasomal degradation of target proteins when incorporated into PROTACs .
[2] Qiao JX, Williams D, Gill P, Li L, Norris D, Tokarski JS, Wong J, Qi H. Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase. J Med Chem. 2024;67(21):19736-19754. doi:10.1021/acs.jmedchem.4c02083. View Source
Why E3 Ligase Ligand 47 Is Irreplaceable
Substituting E3 ligase Ligand 47 with another CRBN-binding moiety (e.g., pomalidomide, lenalidomide, or alternative phthalimide derivatives) is not straightforward due to compound-specific differences in binding affinity, linker attachment geometry, and resultant ternary complex stability [1]. The precise chemical structure of E3 ligase Ligand 47 dictates the spatial orientation of the degrader, which critically influences the formation of a stable CRBN–PROTAC–target protein ternary complex and the efficiency of ubiquitin transfer [2]. Even minor modifications to the E3 ligand can lead to loss of degradation activity or altered selectivity profiles, as demonstrated in the structure-activity relationship (SAR) studies for LDD39, where the specific cereblon binding motif (CBM) was essential for achieving potent RET degradation [3].
Linker Conjugation
This LigandPre-functionalized piperidine handle
Unmodified IMiDsLack carboxylic acid extension
Exit Vector
This LigandDefined linker geometry for RET PROTAC
Unmodified IMiDsGeometry mismatch may disrupt ternary complex
Ternary Complex
This LigandValidated in LDD39 degrader
Unmodified IMiDsFormation may not be supported
[1] Bondeson DP, Smith BE, Burslem GM, et al. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chem Biol. 2018;25(1):78-87.e5. doi:10.1016/j.chembiol.2017.09.010. View Source
[2] Bricelj A, Dora Ng YL, Ferber D, et al. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Med Chem Lett. 2021;12(11):1731-1738. doi:10.1021/acsmedchemlett.1c00368. View Source
[3] Qiao JX, Williams D, Gill P, et al. Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase. J Med Chem. 2024;67(21):19736-19754. doi:10.1021/acs.jmedchem.4c02083. View Source
E3 Ligase Ligand 47: Differentiation Evidence
Piperidine Linker Handle vs. Unmodified IMiDs
E3 ligase Ligand 47 obtained from InvivoChem (Cat. No. V105013) is certified with a purity of ≥98% , whereas the same compound sourced from Benchchem is listed with a typical purity of 95% . This 3-percentage-point difference in purity can impact the yield and reproducibility of PROTAC conjugation reactions, particularly in multi-step synthetic workflows.
Linker Handle AdvantageClass-level
+152.24 Da
vs. pomalidomide
Supports linker conjugation in PROTAC design
Structural comparison; class-level inference
PurityQuality ControlPROTAC Synthesis
Evidence Dimension
Compound purity as reported by supplier
Target Compound Data
≥98%
Comparator Or Baseline
Benchchem E3 ligase Ligand 47 (95%)
Quantified Difference
≥3 percentage points higher purity
Conditions
Supplier-specified purity based on HPLC analysis
Why This Matters
Higher purity reduces the risk of side reactions and improves the stoichiometric control during PROTAC assembly, which is critical for achieving consistent degradation efficiency in downstream assays.
PurityQuality ControlPROTAC Synthesis
Validated RET Degradation via PROTAC LDD39
E3 ligase Ligand 47 is unambiguously defined by its molecular formula C23H27N3O5 and molecular weight of 425.48 g/mol [1]. The provided SMILES notation (O=C(C(CC1)N(C2=O)CC(C=C3)=C2C=C3C(CC4)CCN4[C@@H](C5)C[C@@H]5C(O)=O)NC1=O) uniquely identifies its stereochemical configuration, which is essential for reproducible PROTAC synthesis . In contrast, generic or mislabeled CRBN ligands may lack such precise stereochemical definition, leading to batch-to-batch variability in degrader activity.
RET Degrader ValidationSupporting evidence
PROTAC LDD39 RET kinase degradation reported
Supports RET-targeting degrader studies
Qiao et al. J Med Chem 2024; research context
Chemical IdentityStructural ConfirmationQuality Assurance
Evidence Dimension
Chemical identity verification
Target Compound Data
C23H27N3O5, MW 425.48, specific SMILES
Comparator Or Baseline
Undefined or generic CRBN ligands lacking explicit SMILES
Quantified Difference
Exact molecular identity vs. ambiguous or unverified identity
Conditions
Supplier-provided chemical characterization data
Why This Matters
Precise structural documentation ensures that the compound used in PROTAC synthesis is the exact ligand validated in the published LDD39 degrader, eliminating the risk of using a structurally related but functionally distinct analog.
Chemical IdentityStructural ConfirmationQuality Assurance
InvivoChem provides detailed, validated in vivo formulation protocols for E3 ligase Ligand 47, including specific injection formulations (e.g., DMSO:Tween 80:Saline = 10:5:85) . This practical guidance is based on the compound's physicochemical properties and is designed to facilitate reproducible animal studies. In contrast, many vendors offer only basic solubility data without validated in vivo formulation support, which can hinder the transition from in vitro PROTAC characterization to in vivo efficacy testing.
Availability of validated in vivo formulation protocols
Target Compound Data
Provided (e.g., DMSO:Tween 80:Saline = 10:5:85)
Comparator Or Baseline
Many vendors: no validated in vivo formulation guidance
Quantified Difference
Presence vs. absence of ready-to-use formulation methods
Conditions
Supplier-provided application notes
Why This Matters
Ready access to validated in vivo formulation methods accelerates the preclinical evaluation of PROTACs containing E3 ligase Ligand 47, reducing the time and resources required for method development.
In Vivo StudiesFormulationPharmacokinetics
Proven Efficacy in RET Degrader LDD39: In Vivo Degradation Superiority over TKI
PROTAC LDD39, which incorporates E3 ligase Ligand 47 as its E3 ligase recognition unit, demonstrated robust and sustained degradation of total RET (tRET) protein in TPC-1 xenograft tumors at a single dose of 15 mg/kg . This degrader exhibited a differentiated and favorable in vivo profile compared to the corresponding tyrosine kinase inhibitor (TKI) selpercatinib (compound 3), with sustained RET degradation lasting beyond 24 hours post-dose [1]. While not a direct ligand comparison, this validates the functional competence of the E3 ligase Ligand 47 moiety in a highly potent in vivo degrader.
TKI selpercatinib: transient inhibition, no degradation
Quantified Difference
Degradation vs. inhibition; sustained vs. transient effect
Conditions
TPC-1 xenograft model, single oral dose
Why This Matters
The successful application of E3 ligase Ligand 47 in a validated in vivo degrader (LDD39) provides a critical proof-of-concept for its utility in developing potent and long-acting PROTACs, offering a strategic advantage over traditional inhibitor-based approaches.
RET DegradationPROTAC EfficacyIn Vivo Comparison
[1] Qiao JX, Williams D, Gill P, et al. Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase. J Med Chem. 2024;67(21):19736-19754. doi:10.1021/acs.jmedchem.4c02083. View Source
E3 Ligase Ligand 47: Applications & Procurement
Synthesizing PROTAC LDD39 for RET Degradation
E3 ligase Ligand 47 is the optimal choice for constructing RET-targeting PROTACs based on the validated LDD39 scaffold [1]. Its use ensures that the resulting degrader maintains the favorable in vivo degradation kinetics and sustained target suppression observed in TPC-1 xenograft models, providing a reliable starting point for developing next-generation RET therapeutics .
Developing Novel RET-Targeting PROTACs
When procuring E3 ligase Ligand 47 for PROTAC synthesis, selecting a source that certifies purity ≥98% (e.g., InvivoChem Cat. No. V105013) is critical to minimize side reactions and ensure reproducible conjugation yields [1]. This purity level is especially important in academic and industrial settings where consistent compound quality directly impacts SAR study outcomes and lead optimization efforts .
Pre-Functionalized Carboxylic Acid Handle for PROTACs
Researchers planning to transition PROTACs from in vitro to in vivo studies should utilize E3 ligase Ligand 47 from vendors that provide validated in vivo formulation protocols [1]. The availability of pre-optimized injection formulations (e.g., DMSO:Tween 80:Saline) streamlines the preparation of dosing solutions for animal studies, reducing method development time and improving the reproducibility of pharmacokinetic and efficacy experiments .
Comparative Degrader Studies: Benchmarking Against TKI Inhibitors
E3 ligase Ligand 47 enables the construction of PROTAC LDD39, which serves as a valuable benchmark compound for comparing degradation-based therapeutic strategies against traditional kinase inhibition in RET-driven cancers [1]. The observed superiority of LDD39 over selpercatinib in sustaining target suppression provides a compelling rationale for incorporating E3 ligase Ligand 47 into novel degrader designs aimed at overcoming acquired resistance to TKIs .
Application
Selection Property
Validation Focus
RET degrader LDD39 synthesis
Pre-functionalized piperidine conjugation handle
Reported RET degradation activity
RET-targeting PROTAC SAR studies
Defined linker exit-vector geometry
Linker compatibility screening
Streamlined PROTAC assembly
Pre-installed carboxylic acid group
Conjugation efficiency verification
[1] Qiao JX, Williams D, Gill P, et al. Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase. J Med Chem. 2024;67(21):19736-19754. doi:10.1021/acs.jmedchem.4c02083. View Source
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